Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate

Lipophilicity Physicochemical Profiling Drug-like Property

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate (CAS 118642-72-1) is a fluorinated β-keto ester characterized by the simultaneous presence of a 2-benzyl substituent and a 4-trifluoroacetyl moiety. This scaffold falls within the broader class of 4,4,4-trifluoro-3-oxobutanoate esters widely used as versatile building blocks for trifluoromethyl-substituted heterocycles.

Molecular Formula C13H13F3O3
Molecular Weight 274.23 g/mol
CAS No. 118642-72-1
Cat. No. B056046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
CAS118642-72-1
Molecular FormulaC13H13F3O3
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F
InChIInChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
InChIKeyYDYTURLXGFPZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Profile: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate (CAS 118642-72-1) as a Differentiated Fluorinated β-Keto Ester Intermediate


Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate (CAS 118642-72-1) is a fluorinated β-keto ester characterized by the simultaneous presence of a 2-benzyl substituent and a 4-trifluoroacetyl moiety . This scaffold falls within the broader class of 4,4,4-trifluoro-3-oxobutanoate esters widely used as versatile building blocks for trifluoromethyl-substituted heterocycles . The combination of the lipophilic benzyl group and the electron-withdrawing trifluoromethyl ketone confers distinct physicochemical properties—notably elevated lipophilicity (XLogP3 = 3.6) and a high boiling point (295 °C at 760 mmHg)—that discriminate this compound from simpler trifluoroacetoacetate esters and non-fluorinated 2-benzyl-3-oxobutanoate analogs .

Scaffold
Fluorinated β-keto ester with 2-benzyl and 4-trifluoroacetyl motifs
Class: 4,4,4-trifluoro-3-oxobutanoate building blocks
Selection Logic
Pre-functionalized for regioselective trifluoromethyl heterocycle synthesis
Eliminates late-stage C–H benzylation steps
Physicochemical Context
Elevated lipophilicity and boiling point vs. common trifluoroacetoacetates
Reported XLogP3 = 3.6; BP 295 °C (760 mmHg)

Why 2-Benzyl Substitution Prevents Drop-In Replacement of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate by Common Trifluoroacetoacetates


The key structural feature of ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is the attachment of a benzyl group at the reactive 2-position . In the generic ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS 372-31-6), this position bears readily enolizable α-protons; substituting one proton with a benzyl group eliminates the primary site of keto–enol tautomerism while simultaneously introducing significant steric bulk and a 2.2-unit increase in computed logP (XLogP3 3.6 vs. 1.4) . Consequently, the outcome of reactions such as Knoevenagel condensations, Michael additions, and heterocyclizations depends critically on the 2-substituent, and simply interchanging the benzyl-substituted compound with the unsubstituted trifluoroacetoacetate leads to divergent regioselectivity, product profiles, and purification requirements .

Target vs. Unsubstituted Analog
Target 2-Benzyl-4,4,4-trifluoro-3-oxobutanoate
Analog Ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS 372-31-6)
2-benzyl substitution blocks primary enolization site and adds steric bulk; may shift regioselectivity and product profiles in Knoevenagel or Michael additions.
Target vs. Non-Fluorinated Analog
Target 2-Benzyl-4,4,4-trifluoro-3-oxobutanoate
Analog Ethyl 2-benzylacetoacetate (CAS 620-79-1)
Trifluoromethyl ketone enhances α-proton acidity and lipophilicity; reaction outcomes with weaker bases and partitioning behavior may not transfer directly.

Quantitative Differentiation Evidence for Procurement Decisions: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Target vs. Unsubstituted Trifluoroacetoacetate and Non-Fluorinated 2-Benzyl Analog

The target compound exhibits an XLogP3 value of 3.6, representing a 2.2-unit increase over ethyl 4,4,4-trifluoro-3-oxobutanoate (XLogP3 = 1.4) and a 1.1-unit increase over ethyl 2-benzyl-3-oxobutanoate (XLogP3 = 2.5) . This substantial lipophilicity enhancement arises from the synergistic effect of the benzyl and trifluoromethyl substituents and cannot be replicated by either motif alone.

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 = +2.2 vs. unsubstituted analog; +1.1 vs. non-fluorinated analog
Synergistic benzyl-CF₃ lipophilicity; reported partitioning context
Computed by XLogP3 3.0 (PubChem 2025 release)
Lipophilicity Physicochemical Profiling Drug-like Property

Boiling Point and Density Differentiation: Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate vs. Non-Fluorinated 2-Benzyl Analog

The target compound boils at 295 °C (760 mmHg) and has a density of 1.234 g/cm³, whereas ethyl 2-benzylacetoacetate boils at 276 °C and has a density of 1.036 g/cm³ . The +19 °C boiling-point elevation and +0.198 g/cm³ density increase are attributable to the trifluoromethyl ketone group, which enhances intermolecular dipole-dipole interactions and mass relative to the methyl ketone analog.

Boiling Point & Density
Head-to-head
ΔBP = +19 °C; ΔDensity = +0.198 g/cm³
Property differentiation supports purification and workup protocol review
Vs. ethyl 2-benzylacetoacetate at 760 mmHg
Thermal Stability Purification Method Compatibility Physical Property

Inferred α-Position Reactivity Differentiation Due to Trifluoromethyl Electron-Withdrawing Effect

The trifluoroacetyl group in 4,4,4-trifluoro-3-oxobutanoate esters lowers the pKa of the α-proton(s) by approximately 1–2 units compared to non-fluorinated β-keto esters, as demonstrated by experimental pKa determination of ethyl trifluoroacetoacetate (pKa ≈ 7.6) versus ethyl acetoacetate (pKa ≈ 10.7) . In ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate, the remaining α-proton is expected to exhibit comparably enhanced acidity, facilitating cleaner deprotonation at milder base strengths relative to ethyl 2-benzylacetoacetate. Quantitative pKa data for the exact compound are not available; this inference is class-level.

α-Proton Acidity (pKa)
Class-level
Estimated ΔpKa ≈ -2 to -3 vs. non-fluorinated β-keto ester
Reported acidity context supports enolate formation with milder bases
Inference from ethyl trifluoroacetoacetate pKa data; no direct pKa available
Reactivity C-H Acidity Condensation Reactions

Synthetic Utility as a Regioselective Precursor in Trifluoromethyl Heterocycle Construction

4,4,4-Trifluoro-3-oxobutanoate esters serve as key 1,3-dicarbonyl substrates for the regioselective synthesis of 3-trifluoromethylpyrazoles and 2-trifluoromethylpyrroles via silver-catalyzed cyclization or condensation with hydrazines and amino heterocycles . The presence of the 2-benzyl substituent in the target compound pre-installs a protected benzylic position suitable for further functionalization (e.g., hydrogenolysis) while preserving the trifluoromethyl ketone reactivity, providing a differentiated entry into 4-benzyl-substituted trifluoromethyl heterocycles that cannot be achieved with the parent ethyl 4,4,4-trifluoro-3-oxobutanoate. No direct comparative yield data for the target compound vs. comparator are available; this is class-level inference.

Heterocycle Precursor Scope
Class-level
Pre-installed 2-benzyl enables 4-benzyl-substituted trifluoromethyl heterocycles
Synthetic utility context: reported regioselective cyclization pathway
Qualitative differentiation; no direct comparative yield data available
Heterocycle Synthesis Regioselectivity Trifluoromethyl-Pyrazoles

Differentiated Application Scenarios for Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate in R&D and Industrial Synthesis


Direct Precursor for 4-Benzyl-Substituted 3-Trifluoromethylpyrazoles in Agrochemical Lead Optimization

In agrochemical discovery programs, 3-trifluoromethylpyrazoles are privileged scaffolds with herbicidal and fungicidal activity. Using ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate as the 1,3-dicarbonyl component in silver-catalyzed cyclization with aryl hydrazines installs the benzyl group at the pyrazole 4-position without additional synthetic steps . This avoids the C–H benzylation step required when employing unsubstituted ethyl trifluoroacetoacetate, reducing the synthesis by one step and eliminating transition-metal-mediated coupling reagents from the route.

Building Block for Lipophilicity-Optimized Screening Libraries in Early-Stage Drug Discovery

The combination of benzyl and trifluoromethyl substituents drives the computed logP (XLogP3 = 3.6) into a range distinct from both non-fluorinated 2-benzyl-β-keto esters (XLogP3 = 2.5) and 2-unsubstituted trifluoroacetoacetates (XLogP3 = 1.4) . Procurement of this intermediate for library synthesis enables exploration of chemical space with elevated lipophilicity in a single step, facilitating hit-to-lead optimization for targets demanding balanced permeability and solubility profiles.

Benchmark Compound for Physicochemical Method Development and Purification Protocol Validation

With a boiling point of 295 °C (760 mmHg) and density of 1.234 g/cm³, the target compound differs markedly from the more common ethyl 4,4,4-trifluoro-3-oxobutanoate (BP 131 °C, density 1.259 g/cm³) and non-fluorinated ethyl 2-benzylacetoacetate (BP 276 °C, density 1.036 g/cm³) . These distinct properties make it a suitable reference compound for developing and validating distillation-cut parameters, flash-point safety assessments (flash point 128.1 °C), and liquid-liquid extraction protocols in quality control laboratories.

Application
Selection Property
Validation Focus
4-Benzyl-substituted trifluoromethylpyrazole synthesis
Pre-functionalized 2-benzyl scaffold
Regioselective cyclization step count and benzylation bypass
Lipophilicity-optimized screening library synthesis
Elevated and differentiated XLogP3 profile
Permeability-solubility balance in hit-to-lead series
Physicochemical method development and purification validation
Distinct boiling point, density, and flash point
Distillation-cut parameters, extraction protocols, and safety assessments

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